6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the triazolothiadiazole family, known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. For instance, the interaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions for 2 hours can yield the desired triazolothiadiazole . Another method involves the cyclization of aminothiols with 5-arylfuran-2-carboxylic acids under similar conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting the cell cycle and promoting chromatin condensation . The compound’s antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in microbial cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another member of the triazolothiadiazole family with similar biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolothiadiazoles .
Biological Activity
6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a triazole ring and a thiadiazole ring, with significant substitutions that enhance its reactivity and potential therapeutic applications.
- Molecular Formula : C10H7ClN4S
- Molecular Weight : 250.71 g/mol
- CAS Number : 1071310-16-1
The presence of the 3-chloro-4-methylphenyl group at the 6-position contributes to its distinct chemical behavior and biological effects. The electron-withdrawing properties of the chlorine atom are believed to play a crucial role in its biological activity.
Biological Activity Overview
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that this compound exhibits potent antimicrobial effects. For instance:
- Inhibition of Urease Enzyme : A series of derivatives were evaluated against the urease enzyme, which is a virulence factor in urease-positive microorganisms. The compound demonstrated IC50 values ranging from 0.87±0.09 to 8.32±1.21μM, significantly outperforming thiourea (IC50 = 22.54±2.34μM) as a positive control .
- Antifungal Activity : Several analogs of this compound exhibited significant antifungal properties with minimum inhibitory concentration (MIC) values of 1, 2, and 0.5μg/mL against various fungal strains compared to fluconazole (MIC = 2μg/mL) .
Compound | MIC (µg/mL) | Comparison |
---|---|---|
6f (R=3-Cl) | 1 | Fluconazole: 2 |
6g (R=4-Cl) | 2 | Fluconazole: 2 |
6h (R=3,4-diCl) | 0.5 | Fluconazole: 2 |
Anti-inflammatory Activity
The mechanism of action for anti-inflammatory effects may involve the inhibition of inflammatory pathways through enzyme interactions. The compound's ability to bind to specific enzymes suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This mechanism is likely mediated through enzyme inhibition or receptor modulation.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Urease Inhibition Study : A study evaluated the interaction dynamics between the compound and urease enzyme using molecular dynamics simulations. The results indicated that the compound occupies the active site effectively, leading to competitive inhibition .
- Antifungal Efficacy Assessment : In vitro studies on various fungal strains demonstrated that certain derivatives exhibited superior antifungal activity compared to standard treatments like fluconazole .
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMIQLMOYUYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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